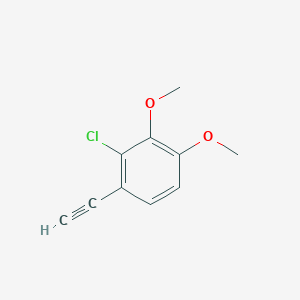

2-Chloro-1-ethynyl-3,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethynyl-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAKPDDIBVBXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 2 Chloro 1 Ethynyl 3,4 Dimethoxybenzene

Functionalization of the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a versatile functional handle ripe for a variety of chemical transformations. Its reactivity is central to building molecular complexity from the 2-Chloro-1-ethynyl-3,4-dimethoxybenzene scaffold.

No specific examples of this compound undergoing click chemistry have been documented in the searched literature.

However, the terminal alkyne functionality makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govbeilstein-journals.org This reaction joins terminal alkynes with azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. beilstein-journals.orgchemie-brunschwig.ch The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. beilstein-journals.org The resulting triazole ring is more than a simple linker; it is a rigid, aromatic structure with a significant dipole moment and the ability to participate in hydrogen bonding, often acting as a bioisostere for amide bonds in medicinal chemistry. nih.gov The reaction is typically high-yielding and produces byproducts that are easily removed, aligning with the principles of green chemistry. chemie-brunschwig.ch

Table 1: General Principles of Click Chemistry

| Feature | Description |

|---|---|

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Terminal Alkyne (like this compound) and an organic azide (B81097) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Advantages | High yield, stereospecificity, mild aqueous conditions, simple workup. beilstein-journals.org |

While no specific cycloaddition studies involving this compound are reported, its alkyne group is a prime candidate for such transformations.

The Huisgen 1,3-dipolar cycloaddition is a fundamental example where an alkyne reacts with a 1,3-dipole, such as an azide, to form a five-membered heterocycle. wikipedia.org The thermal, uncatalyzed version of this reaction can produce a mixture of regioisomers. wikipedia.org However, metal catalysis, particularly with copper(I) for azide-alkyne cycloadditions or ruthenium for different regioselectivity, offers precise control. wikipedia.org Gold catalysts can also facilitate formal cycloadditions, for instance, by reacting with a tethered diene in an intramolecular [4+2] cycloaddition, or with imines to generate azomethine ylides for subsequent [3+2] cycloadditions. beilstein-journals.org

Literature specifically describing the gold-catalyzed activation of this compound was not found.

Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes. bldpharm.com Due to relativistic effects, gold(I) is a highly π-acidic "alkynophilic" catalyst that activates the C-C triple bond toward nucleophilic attack. beilstein-journals.orgbldpharm.com This activation can initiate a wide array of transformations, including cycloisomerizations and hydroarylations. bldpharm.comnih.gov For example, a common mechanism involves the coordination of the gold(I) catalyst to the alkyne, making it susceptible to attack by a nucleophile (inter- or intramolecularly) to form a vinyl-gold intermediate, which then proceeds to the final product. bldpharm.comrsc.org This methodology is noted for its high functional group tolerance, often proceeding under mild conditions. mdpi.com

There are no specific research findings on radical processes involving alkynyl radical intermediates derived from this compound.

Generally, terminal alkynes can participate in radical reactions. The generation of an alkynyl radical can be achieved through various methods, though it is less common than other radical types. Once formed, these high-energy intermediates can engage in cyclization or intermolecular addition reactions. The development of selective multifunctionalization of alkynes, sometimes proceeding through pathways that could involve radical-like intermediates or transition states, is a significant area of research. For instance, some gold-catalyzed multicomponent reactions involve oxidative addition and reductive elimination steps, which, while not purely radical processes, involve high-energy intermediates and bond formations at the alkyne. rsc.org

Transformations Involving the Halogen Substituent

The chloro substituent on the aromatic ring serves as a key site for carbon-carbon bond formation via cross-coupling chemistry.

No specific examples of this compound undergoing Suzuki cross-coupling were identified in the searched literature.

The Suzuki-Miyaura cross-coupling is a powerful, Nobel Prize-winning method for forming C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. precisepeg.comnih.gov The chloro group on the benzene (B151609) ring of the title compound makes it a suitable electrophilic partner for this reaction. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos), has made their coupling with arylboronic acids routine and efficient. nih.govnih.gov The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. precisepeg.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govsemanticscholar.org

Table 2: Key Components of a Typical Suzuki-Miyaura Reaction

| Component | Role / Example |

|---|---|

| Aryl Halide | Electrophile (e.g., this compound) |

| Organoboron Reagent | Nucleophile (e.g., Phenylboronic acid) |

| Catalyst | Pd(0) complex (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) nih.govsemanticscholar.org |

| Base | Activates the organoboron reagent (e.g., K₂CO₃, K₃PO₄) precisepeg.comnih.gov |

| Solvent | Typically ethereal or aromatic (e.g., Dioxane, Toluene), often with water. nih.gov |

Strategic Utility of the Halogen for Further Derivatization

The chlorine atom in this compound serves as a key functional handle for a range of derivatization reactions. Its position on the aromatic ring, ortho to a methoxy (B1213986) group and meta to the ethynyl substituent, influences its reactivity and provides opportunities for selective transformations.

One of the most powerful applications of the chloro group is in transition-metal-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling, the ethynyl group can react with an aryl or vinyl halide. Conversely, the chloro group can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The relative reactivity of the ethynyl and chloro groups would depend on the specific catalytic system and reaction conditions employed, allowing for a stepwise and controlled functionalization of the molecule.

The chloro substituent also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The presence of the electron-withdrawing ethynyl group, albeit meta to the chlorine, can contribute to this activation.

Reactivity of the Dimethoxybenzene Core

Directed Aromatic Functionalization (e.g., Ortho-Metalation)

The methoxy groups are known to be effective directing groups in ortho-metalation reactions. wikipedia.orguwindsor.ca This process involves the deprotonation of an aromatic C-H bond positioned ortho to the directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orgorganic-chemistry.org

In the case of this compound, the position ortho to the methoxy group at C-4 is already substituted with the ethynyl group. However, the position ortho to the methoxy group at C-3 (the C-2 position) is occupied by a chlorine atom. The other position ortho to the C-3 methoxy group is C-4, which is also substituted. Therefore, directed ortho-metalation would likely target the C-5 position, which is ortho to the C-4 methoxy group. The relative directing ability of the two methoxy groups and the potential for competition would need to be considered.

Influence of Methoxy Groups on Aromatic Reactivity

The two methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the benzene ring. This makes the ring highly susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups are particularly activated. Given the existing substitution pattern, any further electrophilic substitution would likely be directed to the C-5 or C-6 positions, with the precise outcome depending on the steric and electronic influences of the incumbent substituents.

Cascade and Multicomponent Reactions Incorporating the Compound

The trifunctional nature of this compound makes it an intriguing candidate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105baranlab.org

A hypothetical cascade reaction could be initiated at the ethynyl group. For example, a transition-metal-catalyzed reaction could lead to an intermediate that subsequently undergoes an intramolecular cyclization involving one of the methoxy groups or the chloro-substituted position. The specific pathway would be highly dependent on the chosen reagents and conditions. The development of such cascade reactions often leads to the rapid assembly of complex polycyclic systems. nih.gov

Pathways for Building Complex Molecular Architectures

The combination of reactive sites on this compound opens up numerous possibilities for the synthesis of complex molecules. A synthetic strategy could involve the sequential or orthogonal functionalization of the ethynyl and chloro groups.

For instance, the ethynyl group could first undergo a cycloaddition reaction, such as a [2+2+2] cycloaddition or a Huisgen 1,3-dipolar cycloaddition, to form a new ring system. Subsequently, the chloro group could be utilized in a cross-coupling reaction to append another molecular fragment. Alternatively, the chloro group could be first transformed, for example, into an amino or hydroxyl group, which could then direct further reactions or participate in intramolecular cyclizations. The dimethoxybenzene core provides a stable and electronically tunable scaffold upon which these transformations can be performed, ultimately leading to diverse and complex molecular architectures. While specific, documented examples for this exact compound are scarce in readily available literature, its structural features suggest a high potential for utility in the synthesis of novel organic materials and biologically active compounds.

Spectroscopic Characterization and High Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The following subsections predict the NMR spectral data for 2-Chloro-1-ethynyl-3,4-dimethoxybenzene.

The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule.

Aromatic Protons: The benzene (B151609) ring is substituted with a chloro, an ethynyl (B1212043), and two methoxy (B1213986) groups. This substitution pattern would result in two aromatic proton signals, likely appearing as singlets or narrowly coupled doublets depending on the specific long-range couplings. The proton at the C5 position, situated between the chloro and methoxy groups, would likely be the most downfield of the aromatic protons. The proton at the C6 position would also exhibit a distinct chemical shift.

Ethynyl Proton: The proton of the terminal alkyne (ethynyl group) is anticipated to appear as a sharp singlet in a characteristic region of the spectrum.

Methoxy Protons: The two methoxy groups at the C3 and C4 positions would each produce a singlet, integrating to three protons each. Their chemical shifts would be influenced by the neighboring substituents.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | ~7.0-7.5 | d | ~8-9 |

| Aromatic-H | ~6.8-7.2 | d | ~8-9 |

| Ethynyl-H | ~3.0-3.5 | s | N/A |

| Methoxy-H (C3) | ~3.8-4.0 | s | N/A |

| Methoxy-H (C4) | ~3.8-4.0 | s | N/A |

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (chloro, ethynyl, and methoxy groups). The carbons bearing the methoxy groups would be significantly shifted downfield.

Ethynyl Carbons: The two carbons of the ethynyl group would appear at characteristic chemical shifts, with the terminal carbon being more shielded than the carbon attached to the aromatic ring.

Methoxy Carbons: The carbons of the two methoxy groups would be observed as distinct signals in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | ~120-130 |

| Aromatic C-Ethynyl | ~110-120 |

| Aromatic C-OCH₃ (C3) | ~150-160 |

| Aromatic C-OCH₃ (C4) | ~145-155 |

| Aromatic C-H (C5) | ~115-125 |

| Aromatic C-H (C6) | ~110-120 |

| Ethynyl C (Aromatic-C≡) | ~80-90 |

| Ethynyl C (≡C-H) | ~75-85 |

| Methoxy C (C3) | ~55-60 |

| Methoxy C (C4) | ~55-60 |

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, primarily helping to confirm the connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for identifying the long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in placing the substituents on the aromatic ring by observing correlations from the methoxy protons to the aromatic carbons and from the aromatic protons to the ethynyl carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Ethynyl Group: A sharp, weak to medium intensity absorption band corresponding to the C≡C stretching vibration is expected in the IR spectrum. The terminal ≡C-H stretching vibration should also be observable as a sharp, characteristic band.

Aromatic Ring: The C=C stretching vibrations of the benzene ring would give rise to several bands in the fingerprint region. The C-H out-of-plane bending vibrations would be indicative of the substitution pattern.

Methoxy Groups: The C-O stretching vibrations of the methoxy groups would appear as strong bands. The C-H stretching and bending vibrations of the methyl groups would also be present.

Chloro Group: The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Ethynyl | C≡C Stretch | ~2100-2150 | Weak to Medium |

| Aromatic | C-H Stretch | ~3000-3100 | Medium |

| Aromatic | C=C Stretch | ~1450-1600 | Medium to Strong |

| Methoxy | C-H Stretch | ~2850-2960 | Medium |

| Methoxy | C-O Stretch | ~1020-1250 | Strong |

| Chloro | C-Cl Stretch | ~600-800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

HRMS would provide the high-accuracy mass of the molecular ion, which would allow for the unambiguous determination of the molecular formula, C₁₀H₉ClO₂. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, with the relative intensity of the peaks being approximately 3:1.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying compounds. In the analysis of this compound, LC separates the compound from any impurities within a liquid mobile phase passing through a stationary phase column. Following separation, mass spectrometry provides data on the mass-to-charge ratio (m/z) of the compound and its fragments.

For this compound (molar mass: 196.62 g/mol ), the mass spectrometer would be expected to show a molecular ion peak [M]+ corresponding to this mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Further fragmentation analysis can help confirm the presence of the ethynyl and dimethoxy functional groups. While specific experimental data for this exact compound is not publicly available, related compounds are routinely characterized using this method. bldpharm.combldpharm.com

Table 1: Predicted LC-MS Data for this compound This table is illustrative and based on theoretical calculations for the target compound.

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 197.0313 | N/A |

| [M+Na]⁺ | 219.0132 | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the analysis of volatile compounds. nist.gov In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before being detected and fragmented by a mass spectrometer.

For an isomer, 2-Chloro-1,4-dimethoxybenzene, the NIST Chemistry WebBook provides reference mass spectra obtained by electron ionization. nist.gov The spectrum shows a prominent molecular ion peak at m/z 172, corresponding to its molecular weight. Key fragmentation peaks are observed at m/z 157 (loss of a methyl group, -CH₃), m/z 129 (loss of a methyl group and carbon monoxide, -CH₃, -CO), and m/z 94. nist.gov

For this compound, a similar analysis would be expected to yield a molecular ion peak at m/z 196. Characteristic fragmentation would likely involve the loss of a methyl radical (-CH₃) to give a fragment at m/z 181, or the loss of the ethynyl group (-C₂H) resulting in a fragment at m/z 171. The analysis of these fragmentation pathways is crucial for the unambiguous identification of the compound. dtic.milresearchgate.net

Table 2: Electron Ionization (EI) Mass Spectrum Data for Isomer 2-Chloro-1,4-dimethoxybenzene Data sourced from the NIST WebBook for an isomeric compound, providing insight into potential fragmentation. nist.gov

| Mass/Charge (m/z) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 172 | 100% | [M]⁺ (Molecular Ion) |

| 157 | 75% | [M-CH₃]⁺ |

| 129 | 20% | [M-CH₃-CO]⁺ |

| 94 | 15% | [M-CH₃-CO-Cl]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. nih.gov This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Bond Distances and Angles Determination

The analysis of the crystal structure of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene provides precise measurements of its covalent bonds and angles. researchgate.net The C-Cl bond distance was determined to be 1.734(2) Å, and the C≡C triple bond length is 1.179(3) Å. The benzene ring itself is planar, with a maximum deviation of only 0.008(3) Å. researchgate.net These values are consistent with established data for similar functional groups and confirm the connectivity of the atoms within the molecule.

Table 3: Selected Bond Distances and Angles for 1-Chloro-3-ethynyl-2,4-dimethoxybenzene Data from the crystallographic study of an isomer. researchgate.net

| Parameter | Value (Å or °) |

|---|---|

| Bond Distances (Å) | |

| C-Cl | 1.734(2) |

| C≡C | 1.179(3) |

| O-CH₃ (coplanar methoxy) | 1.426(2) |

| O-CH₃ (orthogonal methoxy) | 1.439(2) |

| Bond Angles (°) | |

| C-O-C (coplanar methoxy) | 118.3(2) |

| C-O-C (orthogonal methoxy) | 114.7(1) |

Conformational and Torsional Angle Analysis

A key finding from the crystallographic study of the isomer 1-Chloro-3-ethynyl-2,4-dimethoxybenzene is the distinct orientation of the two methoxy groups relative to the benzene ring. researchgate.net One methoxy group is nearly coplanar with the ring, exhibiting a C-C-O-C torsion angle of -5.2(5)°. In contrast, the second methoxy group, positioned between the chloro and ethynyl substituents, is forced into a nearly orthogonal orientation, with a corresponding torsion angle of 86.5(4)°. researchgate.net This significant difference is attributed to the steric hindrance imposed by the adjacent bulky groups, which dictates the molecule's most stable solid-state conformation. Similar steric effects would be expected to influence the conformation of this compound. uky.edunih.gov

Table 4: Key Torsional Angles in 1-Chloro-3-ethynyl-2,4-dimethoxybenzene Data from the crystallographic study of an isomer. researchgate.net

| Description | Torsion Angle (°) |

|---|---|

| Coplanar Methoxy Group (C-C-O-C) | -5.2(5) |

| Orthogonal Methoxy Group (C-C-O-C) | 86.5(4) |

Supramolecular Interactions in the Crystal Lattice

The packing of molecules within a crystal is governed by a network of non-covalent, supramolecular interactions. In the crystal structure of 1-Chloro-3-ethynyl-2,4-dimethoxybenzene, the primary interaction observed is a nearly linear C-H···O hydrogen bond. researchgate.net This interaction occurs between the hydrogen atom of the ethynyl group and an oxygen atom of the orthogonal methoxy group on an adjacent, glide-related molecule. The C···O distance for this contact is 3.293(3) Å. researchgate.net Other potential interactions that could influence the crystal packing of such molecules include C-Cl···π and π-π stacking interactions, which are commonly observed in aromatic systems. nih.govresearchgate.net These weak forces collectively determine the final crystal lattice arrangement.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the isolation of this compound after its synthesis and for the assessment of its purity. The choice of technique depends on the scale and the physical properties of the compound.

For purification on a preparative scale, column chromatography is often employed. A crude reaction mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to elute the components. The separation is based on the differential adsorption of the compounds to the stationary phase; less polar compounds typically elute faster. Recrystallization from a suitable solvent, such as hexane, can be used as a final purification step. researchgate.net

For purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. bldpharm.comnist.gov

HPLC separates compounds based on their polarity. For this compound, a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient would likely provide good separation from impurities. A UV detector would be suitable for detection, given the aromatic nature of the compound.

GC , as described previously, is suitable for analyzing the purity of volatile compounds. The presence of a single, sharp peak at a specific retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For substituted benzene derivatives, reversed-phase HPLC is frequently the method of choice. A typical HPLC method for the analysis of aromatic compounds involves a C18 stationary phase, which provides excellent separation based on hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly employed. The addition of a small percentage of an acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution, particularly for compounds with polar functional groups. researchgate.net Detection is often carried out using a UV detector, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity.

A proposed HPLC method for the analysis of this compound is detailed in the interactive table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. The fundamental principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns.

For the analysis of complex mixtures or for high-throughput screening, UPLC is particularly advantageous. The use of bridged-ethylsiloxane/silica hybrid (BEH) C18 columns is common in UPLC applications, offering excellent stability across a wide pH range. nih.gov The higher efficiency of UPLC columns often allows for shorter column lengths and faster flow rates without sacrificing resolution.

A potential UPLC method for the high-resolution separation of this compound is outlined in the following interactive table.

| Parameter | Condition |

| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Detector | PDA or Mass Spectrometer |

| Temperature | 40 °C |

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. The analyte is vaporized and transported through a column by a carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

For halogenated aromatic compounds, a capillary column with a non-polar or mid-polar stationary phase is typically used. nih.gov The choice of detector is crucial for sensitivity and selectivity. A Flame Ionization Detector (FID) provides general-purpose detection of organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the mass-to-charge ratio of the analyte and its fragments. For halogenated compounds specifically, a Halogen-Specific Detector (XSD) can provide enhanced selectivity. nih.gov

An illustrative GC method for the characterization of this compound is presented in the interactive table below.

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Halogen-Specific Detector (XSD) |

Computational and Theoretical Investigations of 2 Chloro 1 Ethynyl 3,4 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. For 2-Chloro-1-ethynyl-3,4-dimethoxybenzene, DFT studies would be instrumental in determining its ground state properties. These calculations could predict key geometrical parameters.

A hypothetical data table for optimized geometric parameters derived from a DFT calculation is presented below. Please note, these values are illustrative and not based on actual experimental or computational data for this specific molecule.

| Parameter | Predicted Value |

| C-Cl Bond Length | 1.74 Å |

| C≡C Bond Length | 1.21 Å |

| O-CH₃ Bond Length (ortho) | 1.37 Å |

| O-CH₃ Bond Length (meta) | 1.38 Å |

| C-C-C (ethynyl) Bond Angle | 178.5° |

These theoretical calculations would provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comrsc.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

For this compound, an FMO analysis would map the distribution of these key orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A hypothetical table of FMO properties is shown below.

| Orbital | Energy (eV) | Key Atomic Contributions |

| HOMO | -6.2 | Ethynyl (B1212043) group, Dimethoxybenzene ring |

| LUMO | -1.5 | Ethynyl group, Chloro-substituted carbon |

| HOMO-LUMO Gap | 4.7 | - |

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures, which are invaluable for identifying and characterizing a compound. DFT and its time-dependent extension (TD-DFT) can be used to simulate:

Infrared (IR) spectra: By calculating the vibrational frequencies, researchers can predict the positions of characteristic peaks corresponding to specific bond stretches and bends (e.g., C≡C stretch, C-Cl stretch, C-O stretches).

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR data.

UV-Visible spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing information about the molecule's color and photophysical properties.

Mechanistic Studies of Reactions Involving the Compound

Theoretical studies are pivotal in mapping out the intricate details of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Elucidation of Reaction Pathways and Transition State Geometries

When this compound undergoes a reaction, for instance, an electrophilic addition to the ethynyl group, computational chemistry can be used to map the entire reaction pathway. This involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them.

Locating the transition state geometry is a primary goal. This geometry represents the peak of the energy barrier for a reaction step and provides a snapshot of the bond-breaking and bond-forming processes. For example, in a hypothetical reaction, the geometry of the transition state would reveal the precise orientation of the interacting molecules and the extent of bond formation at the energetic peak.

Calculation of Activation Energies and Reaction Energetics

Once the geometries of the reactants, products, and transition states are optimized, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is critical for predicting the reaction rate; a higher activation energy implies a slower reaction.

Analysis of Radical Intermediates and Reaction Mechanisms

The presence of both a chloro and an ethynyl substituent on the dimethoxybenzene ring suggests that this compound could participate in a variety of radical reactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of such reactions. researchgate.netmdpi.com These methods can be used to model the formation and stability of potential radical intermediates and to map out the energy landscapes of entire reaction pathways. rsc.orgmdpi.com

A theoretical investigation would typically begin by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule to predict the most likely sites for radical initiation. For instance, the C-Cl, C-H (aromatic and ethynyl), and C-C bonds would be analyzed. It is plausible that the C-Cl bond could undergo homolytic cleavage under thermal or photochemical conditions to form an aryl radical. Alternatively, radical addition to the carbon-carbon triple bond represents another key potential pathway. researchgate.net

DFT calculations, using functionals demonstrated to be reliable for organic radical species like M06-2X or ωB97M-V, could be employed to locate the transition state structures for these potential elementary steps. rsc.orgnih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step, a complete reaction energy profile can be constructed. nih.gov This allows for a comparison of competing pathways, such as radical addition versus hydrogen abstraction, providing insight into the likely reaction mechanism under different conditions. dbatu.ac.inchemicalnote.com For example, in a hypothetical reaction with a hydroxyl radical, DFT could be used to determine whether the radical would preferentially add to the ethynyl group or abstract a hydrogen atom from a methoxy (B1213986) group. nih.gov The influence of solvent on these pathways can also be modeled using implicit or explicit solvation models to provide a more accurate picture of the reaction in a specific medium. researchgate.net

Techniques like spin trapping, where a suspected radical intermediate is intercepted by a trapping agent like TEMPO, can be computationally modeled to support experimental findings that suggest the presence of radical species. csbsju.eduacs.org

Table 1: Hypothetical DFT-Calculated Properties for Radical Intermediates of this compound

| Intermediate/Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Aryl Radical (C1 position) | M06-2X/def2-TZVP | 0.0 (Reference) | C1-Cl bond broken |

| Ethynyl Radical Adduct | M06-2X/def2-TZVP | +5.2 | New C-Radical bond: 1.5 Å |

| Transition State (H-abstraction) | M06-2X/def2-TZVP | +15.8 | C-H bond length: 1.3 Å |

| Transition State (Radical addition) | M06-2X/def2-TZVP | +9.5 | C-Radical distance: 2.1 Å |

Note: This table is illustrative and does not represent real experimental or calculated data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful method for exploring the conformational landscape and intermolecular interactions of molecules like this compound in solution. mdpi.comoup.com By simulating the motion of the molecule over time, MD can reveal its dynamic behavior, including the rotation of substituent groups and its interactions with surrounding solvent molecules. acs.orgresearchgate.net

A typical MD simulation would begin by generating a force field for the molecule, which defines the potential energy of the system based on atom positions. mdpi.com The molecule would then be placed in a simulation box filled with an explicit solvent, such as water or an organic solvent like toluene, and the system's trajectory would be calculated by integrating Newton's laws of motion. acs.orgbioinformaticsreview.com

Analysis of the MD trajectory would provide detailed information on the conformational preferences of the molecule. For this compound, this would involve monitoring the dihedral angles of the two methoxy groups relative to the benzene (B151609) ring to determine their preferred orientations and the energy barriers for their rotation. This is crucial as the conformation can influence the molecule's reactivity and its interaction with other species.

Furthermore, MD simulations are ideal for studying non-covalent intermolecular interactions. nih.govnih.govresearchgate.net The simulation can quantify the extent of hydrogen bonding between the methoxy oxygens and protic solvents, or π-π stacking interactions between the aromatic ring and other aromatic molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute. This information is vital for understanding solubility, aggregation behavior, and how the molecule might interact with a catalyst or a biological target.

Table 2: Illustrative Conformational and Interaction Data from a Hypothetical MD Simulation

| Parameter | Solvent | Average Value | Fluctuation (Std. Dev.) |

| Dihedral Angle (C2-C3-O-CH3) | Water | 14.5° | ± 10.2° |

| Dihedral Angle (C5-C4-O-CH3) | Water | 88.1° | ± 15.5° |

| Solvent H-Bonds to Methoxy O | Water | 1.8 | ± 0.6 |

| π-π Stacking Distance | Benzene | 3.5 Å | ± 0.4 Å |

Note: This table is illustrative and does not represent real experimental or calculated data.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical activity or reactivity. acs.orgnih.gov This approach can be invaluable for predicting the behavior of new compounds without the need for extensive experimental testing. researchgate.netresearchgate.net For a molecule like this compound, QSAR studies would be contextualized within a larger dataset of structurally related substituted phenylacetylenes.

A key application of QSAR in this context would be to develop models that predict the outcomes of specific synthetic reactions. For example, one could build a model to predict the yield of a Sonogashira coupling reaction across a library of substituted aryl halides, including this compound.

The process would involve:

Dataset Compilation: Assembling a training set of molecules with known reaction yields.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., Hammett parameters, atomic charges), steric descriptors (e.g., molar volume), and topological descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a mathematical model that links the descriptors to the reaction yield. researchgate.netfrontiersin.org

Validation: Rigorously validating the model using internal (cross-validation) and external test sets to ensure its predictive power and define its applicability domain. acs.org

A successful QSAR model could then be used to predict the synthetic viability of reactions involving new or untested substituted phenylacetylenes, saving significant time and resources. rsc.org

Table 3: Hypothetical QSAR Model for Predicting Reaction Yield

| Compound | Electronic Descriptor (σ_para) | Steric Descriptor (V_mol) | Predicted Yield (%) |

| 1-Ethynyl-4-nitrobenzene | 0.78 | 135.2 | 45 |

| 1-Ethynyl-4-methoxybenzene | -0.27 | 140.1 | 92 |

| This compound | 0.23 (effective) | 165.7 | 75 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 0.54 | 150.3 | 58 |

Note: This table is illustrative and does not represent real experimental or calculated data. The model equation might look like: Yield = β0 + β1(σ_para) + β2(V_mol).

Computational chemistry and QSAR principles can guide the rational design of new reagents and catalysts. mdpi.comacs.org By understanding the structural and electronic properties that govern reactivity, one can computationally screen virtual libraries of catalysts or reagents to identify candidates with enhanced activity or selectivity for a target substrate like this compound.

For instance, if the goal is to selectively perform a reaction at the C-Cl bond while leaving the ethynyl and methoxy groups untouched, a computational approach could be used. caltech.edu One might design a series of phosphine (B1218219) ligands for a palladium catalyst and use DFT to calculate the activation barriers for oxidative addition at the C-Cl bond versus competing side reactions. The insights from these calculations could be used to build a qualitative or quantitative model that relates ligand properties (e.g., cone angle, electronic parameters) to catalytic selectivity. This in silico screening process allows researchers to prioritize the most promising candidates for experimental synthesis and testing, accelerating the discovery of novel and efficient catalytic systems. researchgate.netyoutube.com

Advanced Applications and Future Research Trajectories

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 2-Chloro-1-ethynyl-3,4-dimethoxybenzene makes it an ideal precursor for the construction of intricate molecular frameworks, particularly in the synthesis of isoquinoline (B145761) alkaloids and other polysubstituted aromatic compounds. The dimethoxybenzene core is a common feature in numerous natural products, and the strategic placement of the chloro and ethynyl (B1212043) groups offers orthogonal handles for sequential chemical modifications.

The ethynyl group is particularly significant as it can participate in a variety of carbon-carbon bond-forming reactions. Among these, the Sonogashira coupling is a powerful and widely used method for linking terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, typically catalyzed by palladium and a copper co-catalyst, allows for the direct attachment of the this compound unit to other molecular fragments, paving the way for the synthesis of complex targets. wikipedia.orglibretexts.orgorganic-chemistry.org The synthesis of certain benzylisoquinoline and tetrahydroisoquinoline alkaloids, many of which exhibit significant biological activity, often relies on building blocks containing the dimethoxyphenyl moiety. researchgate.net The chloro substituent on the benzene (B151609) ring provides an additional site for modification, which can be exploited either before or after the elaboration of the ethynyl group. This feature is particularly useful for introducing further diversity and complexity into the target molecule.

The development of programmed synthetic strategies for creating multi-substituted benzenes highlights the importance of having a range of functionalized starting materials. innovations-report.com this compound fits well within this paradigm, offering a defined pattern of substitution that can be systematically built upon to achieve complex molecular architectures that are otherwise difficult to access.

Exploration of its Utility in Novel Materials (e.g., Electronic Materials and Polymers)

The inherent electronic properties of the ethynyl and dimethoxybenzene moieties suggest that this compound could serve as a valuable monomer in the creation of novel organic materials. One of the most promising areas of application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and tunable properties, making them suitable for applications in gas storage, catalysis, and electronics. researchgate.net The rigid structure and reactive ends of this compound make it a potential candidate for the bottom-up construction of COFs with specific topologies and functionalities. The electron-rich dimethoxybenzene unit can contribute to the framework's electronic properties and its ability to interact with guest molecules.

Furthermore, the polymerization of phenylacetylene (B144264) derivatives is a known route to obtaining conjugated polymers with interesting optical and electronic properties. nih.gov The presence of the chloro and dimethoxy substituents on the benzene ring of this compound would be expected to modulate the properties of the resulting polymer, such as its solubility, band gap, and charge transport characteristics. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to fine-tune the properties of such materials through the chemical design of the monomer is a key advantage of organic electronics.

Catalytic Applications and Development of Sustainable Methodologies

The ethynyl functionality of this compound is central to its potential catalytic applications. As a terminal alkyne, it is a key substrate in Sonogashira cross-coupling reactions. wikipedia.orglibretexts.org The efficiency and mild conditions of the Sonogashira reaction have made it a staple in organic synthesis. organic-chemistry.org Research into more sustainable versions of this reaction, such as copper-free protocols or the use of more environmentally benign solvents and catalysts, is an active area of investigation. nih.govnih.gov this compound can serve as a model substrate in the development and optimization of these greener catalytic methods.

The Sonogashira reaction is a powerful tool for creating carbon-carbon bonds, and the resulting products often have applications in pharmaceuticals, natural products, and materials science. libretexts.org The ability to efficiently couple this compound with a variety of aryl or vinyl halides opens up a vast chemical space for the synthesis of novel compounds with potentially interesting biological or material properties.

| Catalytic Reaction | Role of this compound | Key Features |

| Sonogashira Coupling | Terminal Alkyne Substrate | Palladium-catalyzed, often with a copper co-catalyst, forms a C(sp)-C(sp2) bond. |

| Homocoupling | Terminal Alkyne Substrate | Can be catalyzed by palladium to form symmetric diynes. |

Design of Novel Chemical Probes and Tools Based on the Compound's Structure

Fluorescent chemical probes are indispensable tools in chemical biology and medical diagnostics for visualizing and tracking biological processes in real-time. The design of such probes often involves a fluorophore core that can be chemically modified to impart specificity for a particular target. The dimethoxybenzene scaffold is a component of some known fluorescent dyes. nih.gov The electronic nature of the substituents on the aromatic ring can significantly influence the photophysical properties of a fluorophore, including its absorption and emission wavelengths, quantum yield, and Stokes shift.

The this compound structure offers several points for modification to create novel fluorescent probes. The dimethoxy groups act as electron-donating groups, which can enhance fluorescence. The ethynyl group is a versatile handle that can be used to attach the fluorophore to a recognition element (e.g., a ligand for a specific protein) or to a biomolecule through click chemistry. The chloro substituent provides an additional site for tuning the electronic properties or for introducing other functional groups. The development of small molecule fluorescent probes that can penetrate the blood-brain barrier and selectively stain specific cellular structures, such as myelin, demonstrates the potential of designing probes based on substituted benzene derivatives. nih.gov There is also a growing interest in developing probes for detecting reactive oxygen species and cellular stress, where the probe's fluorescence is modulated by a specific chemical reaction. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, reproducibility, and safety. youtube.comyoutube.comlibretexts.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. These techniques are particularly well-suited for reactions that are fast, exothermic, or involve hazardous reagents.

The synthesis and subsequent reactions of this compound are amenable to integration into flow chemistry platforms. For example, Sonogashira coupling reactions have been successfully implemented in flow reactors, often leading to higher yields and shorter reaction times compared to traditional batch methods. The multi-step synthesis of substituted benzenes can also be streamlined using automated platforms that can perform sequential reactions, purifications, and analyses. youtube.comyoutube.com The use of such technologies can accelerate the exploration of the chemical space around the this compound core, enabling the rapid generation of libraries of related compounds for screening in drug discovery or materials science applications.

Interdisciplinary Research Directions and Potential Synergies

The versatility of this compound lends itself to a wide range of interdisciplinary research endeavors. The convergence of organic synthesis, materials science, and nanotechnology is evident in the potential application of this compound in the creation of COFs and functional polymers. researchgate.net These materials could be investigated for their utility in electronic devices, gas separation and storage, and catalysis, fostering collaborations between chemists and materials scientists.

In the realm of biomedical research, the use of this compound as a scaffold for the development of novel fluorescent probes creates a bridge between synthetic chemistry and cell biology. nih.gov Such probes could be employed to study disease mechanisms, screen for new drugs, and develop new diagnostic tools. Furthermore, its role as an intermediate in the synthesis of complex natural product analogues connects synthetic chemistry with pharmacology and drug discovery, with the aim of creating new therapeutic agents. researchgate.net The exploration of this compound's reactivity and applications will likely spur further interdisciplinary collaborations, leading to new scientific discoveries and technological innovations.

Q & A

Q. What are the key synthetic routes for preparing 2-Chloro-1-ethynyl-3,4-dimethoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and alkynylation steps. A common approach is:

Chlorination of precursor: Start with 3,4-dimethoxybenzene derivatives, using chlorinating agents like Cl2 or SO2Cl2 under controlled temperatures (0–25°C) to avoid over-halogenation .

Ethynylation: Introduce the ethynyl group via Sonogashira coupling, employing Pd(PPh3)4 as a catalyst and CuI as a co-catalyst in a mixed solvent system (e.g., THF/Et3N) .

Critical Parameters:

- Excess chlorinating agents may lead to di- or tri-substituted byproducts; monitor via GC-MS.

- Sonogashira coupling requires anhydrous conditions to prevent catalyst deactivation.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Focus on aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). The ethynyl proton is typically absent due to coupling with chlorine, but <sup>13</sup>C NMR shows a peak at ~75–85 ppm for the sp-hybridized carbon .

- IR: Confirm ethynyl C≡C stretch at ~2100–2260 cm<sup>−1</sup> and methoxy C-O at ~1250 cm<sup>−1</sup>.

- HRMS: Use ESI+ mode; theoretical [M+H]<sup>+</sup> for C10H9ClO2 is 212.0277.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer: Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., rotational barriers in the solid vs. solution states).

- XRD Refinement: Use SHELXL for high-resolution data to model disorder in methoxy groups or ethynyl orientation .

- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to identify conformational flexibility .

Example Table:

| Technique | Observed Cl–C≡C Angle (°) | Computed Angle (°) |

|---|---|---|

| XRD | 178.2 | 179.5 |

| DFT | N/A | 177.8 |

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions under inert vs. aerobic conditions?

Methodological Answer:

- Inert Conditions: Perform reactions in a glovebox (O2 < 1 ppm) with degassed solvents. Use Pd<sup>0</sup> catalysts (e.g., Pd(dba)2) for Suzuki-Miyaura coupling .

- Aerobic Conditions: Employ Pd(OAc)2 with ligands like SPhos, which tolerate trace O2 but may oxidize the ethynyl group. Monitor by TLC (hexane:EtOAc 4:1).

Data Contradiction Analysis: - Aerobic reactions show lower yields (~40% vs. 75% under inert conditions) due to ethynyl oxidation to ketones. Confirm by IR loss of C≡C stretch .

Q. How can computational modeling predict the compound’s environmental stability and degradation pathways?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydrolysis in aqueous environments (AMBER force field) to identify vulnerable sites (e.g., methoxy groups).

- QM/MM Studies: Calculate activation energies for Cl–C bond cleavage under UV light, correlating with experimental HPLC data on degradation products .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.